molecular formula C16H16N2O3 B2946715 (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide CAS No. 433955-80-7

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide

Cat. No. B2946715
CAS RN: 433955-80-7
M. Wt: 284.315
InChI Key: IYLKXKSWWROGQD-MDZDMXLPSA-N
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Description

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential use in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase-3 pathway, which is involved in the cleavage of various cellular proteins and ultimately leads to cell death. Additionally, it has been proposed that it inhibits the aggregation of amyloid-β peptides by binding to the peptides and preventing their aggregation into fibrils.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells through the activation of the caspase-3 pathway. Additionally, it has been shown to inhibit the aggregation of amyloid-β peptides, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide in lab experiments is its potential use as an anti-inflammatory agent, cancer therapy, and Alzheimer's disease treatment. Another advantage is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for the study of (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in various applications. Another direction is to investigate its potential use in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more efficient and cost-effective synthesis methods may facilitate its use in scientific research.

Synthesis Methods

The synthesis of (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide involves the reaction of 4-acetylaniline and 2-furylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide has been used in scientific research for various purposes. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells through the activation of the caspase-3 pathway. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides.

properties

IUPAC Name

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(19)18(2)14-7-5-13(6-8-14)17-16(20)10-9-15-4-3-11-21-15/h3-11H,1-2H3,(H,17,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLKXKSWWROGQD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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